![molecular formula C7H3F5N2O2 B15307891 2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method includes the reaction of a pyrimidine derivative with a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or halogenating agents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)
Uniqueness: 2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid stands out due to its specific arrangement of fluorine atoms and the pyrimidine ring, which imparts distinct chemical properties. This makes it particularly valuable for applications requiring high stability and reactivity under specific conditions .
Properties
Molecular Formula |
C7H3F5N2O2 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)4-13-2-1-3(14-4)7(10,11)12/h1-2H,(H,15,16) |
InChI Key |
KTIFVOKTXZAROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


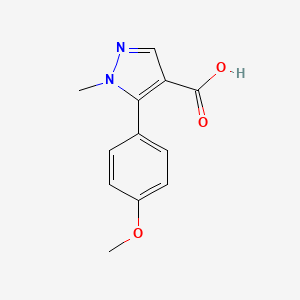
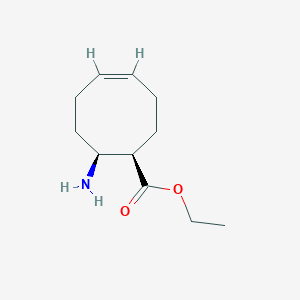
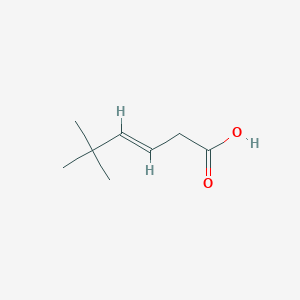
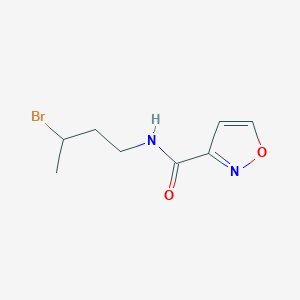
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
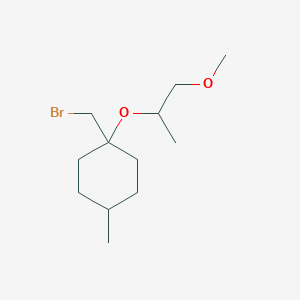
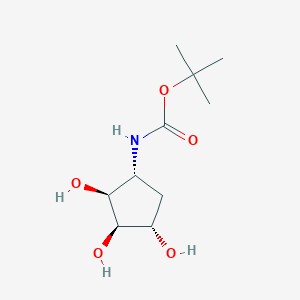
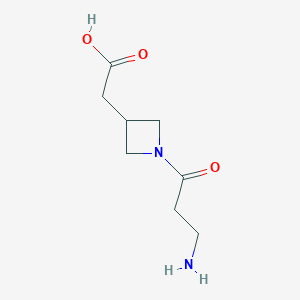

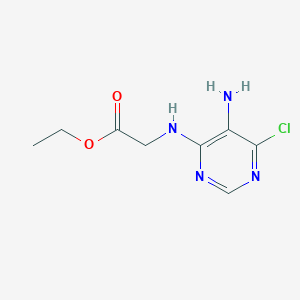
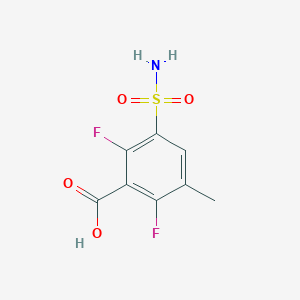
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)

